

Fmoc-Cys(Acm)-OPfp: Precision Tools for Disulfide Engineering

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Compound of Interest

Compound Name: Fmoc-Cys(Acm)-OPfp

CAS No.: 86060-96-0

Cat. No.: B557774

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Executive Summary

Fmoc-Cys(Acm)-OPfp (9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine pentafluorophenyl ester) represents a convergent evolution in peptide chemistry, combining orthogonal side-chain protection with "pre-activated" ester technology.[1]

In modern Solid Phase Peptide Synthesis (SPPS), Cysteine is the most problematic residue due to its high susceptibility to racemization during activation and the complexity of forming regioselective disulfide bridges. This reagent addresses both:

- **OPfp Activation:** By isolating the activation step during reagent manufacturing (rather than in the synthesizer), it bypasses the high-risk conditions that cause racemization.
- **Acm Protection:** The acetamidomethyl group provides a "third dimension" of orthogonality, stable to standard TFA cleavage but reactive to iodine for controlled cyclization.

Historical Context & Molecular Architecture[1][2]

The development of **Fmoc-Cys(Acm)-OPfp** is not the result of a single discovery, but the integration of two distinct chemical breakthroughs:

The "Acm" Breakthrough (1972)

Developed by Veber et al., the Acetamidomethyl (Acm) group was introduced to solve the instability of S-trityl groups and the harsh deprotection required for S-benzyl groups.

- Innovation: Acm is stable to HF and TFA (acidolysis), allowing the linear peptide to be purified before cyclization.
- Mechanism: It is removed via electrophilic attack (e.g., by Iodine or Thallium), which simultaneously drives disulfide bond formation.[1]

The "OPfp" Revolution (1980s)

While N-hydroxysuccinimide (OSu) esters were common, Kisfaludy and Schön pioneered pentafluorophenyl (Pfp) esters.[1]

- Innovation: Pfp esters are highly reactive toward amines but remarkably hydrolytically stable compared to acid chlorides.[1]
- Significance: Atherton and Sheppard (1985) demonstrated that Fmoc-amino acid Pfp esters could be used in SPPS without additional activation reagents, significantly simplifying automated protocols.[1]

The Convergence

Fmoc-Cys(Acm)-OPfp emerged as a commercial standard to mitigate Cysteine Racemization.

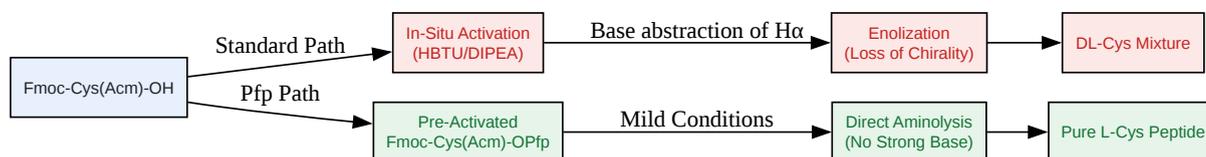
[1] During standard on-resin activation (e.g., using HATU/DIPEA), the electron-withdrawing nature of the protecting groups acidifies the C

-proton, leading to rapid enolization and loss of chirality. Using a pre-activated, purified Pfp ester eliminates the need for strong bases and uronium salts during the coupling step, preserving chiral integrity.

Mechanistic Rationale & Visualization[1]

The Racemization Problem (And How OPfp Solves It)

When Cysteine is activated in situ (e.g., with HBTU/DIPEA), the base required for activation also promotes proton abstraction.



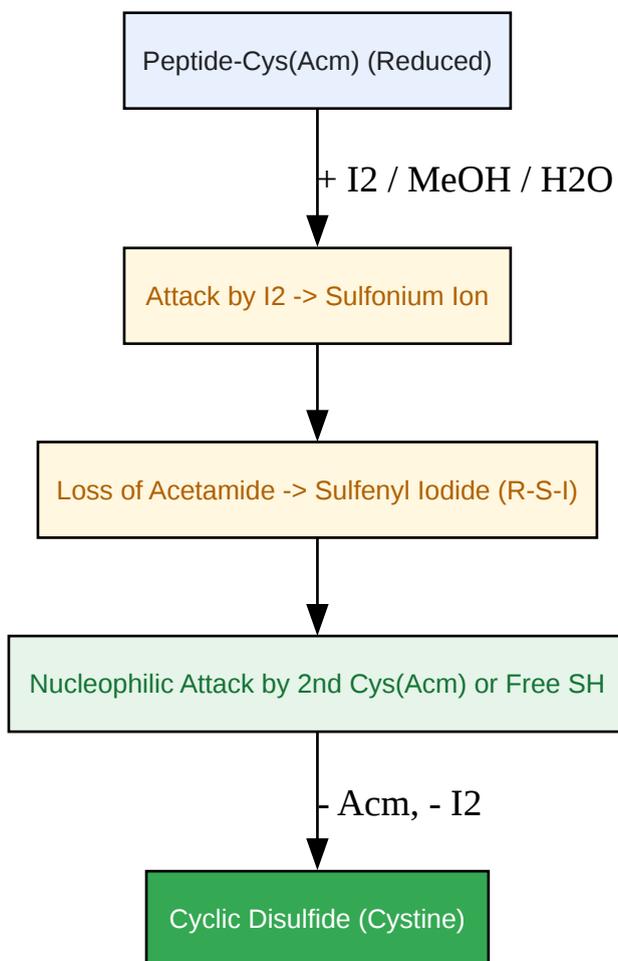
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Figure 1: Comparison of racemization risks. The Pfp route avoids the in-situ activation step where H

abstraction is most prevalent.

Iodine-Mediated Cyclization Mechanism

The AcM group allows for "Directed Disulfide Formation."^[1] The mechanism involves an electrophilic attack by iodine on the sulfur atom.



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Figure 2: Mechanism of Iodine-mediated deprotection and cyclization of Acm-protected cysteine.[1][2][3][4]

Experimental Protocols

Coupling Protocol (SPPS)

Objective: Incorporate Fmoc-Cys(Acm) with minimal racemization.[1]

Parameter	Condition	Rationale
Reagent	Fmoc-Cys(Acm)-OPfp (3-5 eq)	Excess ensures rapid kinetics without "boosters." [1]
Catalyst	HOAt or HOBt (1 eq)	Optional. Accelerates aminolysis of the Pfp ester. [5]
Base	None or DIPEA (1 eq)	Pfp esters react without base. [1] If the resin N-terminus is a salt, add 1 eq DIPEA. Avoid excess base to prevent racemization. [1]
Solvent	DMF (Dry)	Standard solvent. [1] Pfp esters are stable in DMF. [1]
Time	30 - 60 min	Pfp esters are slower than HATU but cleaner. [1] Double couple if necessary.

Step-by-Step:

- Wash: Wash the resin (deprotected amine) with DMF (3x).[\[1\]](#)
- Dissolve: Dissolve **Fmoc-Cys(Acm)-OPfp** (3 eq) and HOBt (3 eq) in minimum DMF.
- Couple: Add solution to resin. Shake at room temperature for 45 mins.
- Monitor: Check with Kaiser test. (Note: Proline/secondary amines may require longer times).
[\[1\]](#)

Post-Synthesis Disulfide Cyclization

Objective: Form a disulfide bond between two Cys(Acm) residues after cleavage from the resin and purification.[\[1\]](#)

Reagents:

- Solvent: Acetic Acid / Water / Methanol (buffer system).[\[1\]](#)

- Oxidant: Iodine () solution (usually 0.1M in MeOH).[1]
- Quench: Ascorbic Acid or Sodium Thiosulfate.[1]

Step-by-Step:

- Dissolution: Dissolve the purified linear peptide (containing Cys(Acm)) in AcOH/H₂O (4:1) at 1 mg/mL.[1] High dilution prevents intermolecular dimerization (polymerization).[1]
- Oxidation: Add the Iodine solution dropwise under vigorous stirring.
 - Visual Cue: The solution will turn persistent yellow/brown once iodine is in excess.
- Reaction: Stir for 15–60 minutes. Monitor by HPLC (shift in retention time due to conformational constraint).
- Quench: Add 1M Ascorbic Acid dropwise until the solution becomes colorless (reduction of excess to).
- Isolation: Dilute with water and lyophilize, or load directly onto Prep-HPLC.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Slow Coupling	Steric hindrance or low reactivity of Pfp.[1]	Add 1 eq of HOAt (more effective than HOBt). Increase temperature to 40°C (carefully).
Racemization	Excess base during coupling.[1]	Eliminate base. Pfp esters couple efficiently to free amines without DIPEA.[1]
Incomplete Cyclization	Acm group not removing.	Ensure solvent contains water/methanol (polar protic solvents aid the mechanism). [1] Increase Iodine concentration.[1]
Polymerization	Peptide concentration too high.[1]	Dilute peptide to <0.5 mg/mL during the iodine oxidation step.

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